2-Amino-1-(4-bromo-2-fluorophenyl)ethanone
Description
Chemical Structure and Properties 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone is a substituted acetophenone derivative with a bromine atom at the para position and a fluorine atom at the ortho position on the aromatic ring. Its hydrochloride salt form has the molecular formula C₈H₈BrClFNO and a molecular weight of 268.52 g/mol . It exists as a white crystalline solid with applications in pharmaceutical intermediate synthesis, particularly in antimalarial and psychotropic drug research .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHBLOSBZDXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266375 | |
| Record name | 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869569-78-8 | |
| Record name | 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869569-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone typically involves the reaction of 4-bromo-2-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(4-bromo-2-fluorophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream biochemical pathways .
Comparison with Similar Compounds

Key Observations :
- Bromine and fluorine substituents increase molecular weight and steric hindrance compared to chlorine or hydroxyl analogues.
- The amino group in the target compound enhances its role as a building block for nitrogen-containing heterocycles, such as imidazolopiperazines .
Bioactivity Comparison in Antimalarial Research
Imidazolopiperazine derivatives derived from 2-aminoacetophenones show varying antimalarial potency (IC₅₀ values against Plasmodium falciparum strains):
| Compound | Substituents | IC₅₀ (nM) 3D7 | IC₅₀ (nM) W2 |
|---|---|---|---|
| Compound 17 | 3-Fluorophenyl, 4-fluorophenylamino | 10 | 30 |
| Compound 14 | 4-Chlorophenyl, 4-fluorophenylamino | Not reported | Not reported |
| Compound 15 | 4-Methoxyphenyl, 4-fluorophenylamino | 2270 | 1702 |
| Target Compound | 4-Bromo-2-fluorophenyl, amino | Not reported | Not reported |
Key Findings :
- Compound 17 exhibits superior antimalarial activity (IC₅₀ = 10 nM) due to the synergistic effect of fluorine at the meta position and optimized phenylamino groups .
- Methoxy substituents (e.g., Compound 15 ) reduce potency, likely due to decreased electron-withdrawing effects .
- The target compound’s bromine substituent may enhance binding to parasitic enzymes, but specific activity data are unavailable in the provided evidence.
Biological Activity
2-Amino-1-(4-bromo-2-fluorophenyl)ethanone, a compound with the molecular formula C8H8BrFNO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group and a carbonyl group attached to an ethane backbone, along with a bromo and a fluoro substituent on the phenyl ring. This unique structure is believed to enhance its interaction with biological targets, making it a candidate for various applications in drug development.
The biological activity of 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone is primarily attributed to its ability to interact with specific molecular targets. The presence of both amino and carbonyl groups allows for the formation of hydrogen bonds, potentially modulating enzyme or receptor activity. The halogen substituents (bromo and fluoro) may also enhance binding affinity and specificity, which is crucial for its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 62.5 μg/mL |
| Enterococcus faecalis | 125 μg/mL |
| Escherichia coli | 125 μg/mL |
These results suggest that the compound could be a valuable addition to the arsenal against antibiotic-resistant bacteria .
Anticancer Activity
In addition to its antimicrobial effects, 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone has been investigated for its anticancer properties. Preliminary studies have indicated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| U-87 (Glioblastoma) | 10 |
| MDA-MB-231 (Breast Cancer) | 15 |
The compound's mechanism in cancer cells may involve the induction of apoptosis or inhibition of cell proliferation pathways .
Case Studies and Research Findings
Numerous studies have explored the biological activities of compounds related to 2-Amino-1-(4-bromo-2-fluorophenyl)ethanone. For instance, a study focusing on Schiff base derivatives found that similar compounds exhibited varying degrees of antibacterial activity, reinforcing the importance of structural modifications in enhancing biological efficacy .
Another research effort highlighted the antioxidant properties of derivatives related to this compound, suggesting potential applications in combating oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

